molecular formula C23H23F3N4O2 B2867418 N-(2-ethylphenyl)-N'-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)urea CAS No. 1115905-62-8

N-(2-ethylphenyl)-N'-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)urea

Cat. No. B2867418
CAS RN: 1115905-62-8
M. Wt: 444.458
InChI Key: HSIQTRDFECPAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)urea, also known as EFU-2, is a chemical compound that belongs to the class of quinoline-based ureas. It has been extensively studied for its potential applications in the field of medicinal chemistry. EFU-2 has shown promising results in various scientific research studies, and it is considered to be a significant compound for future drug development.

Scientific Research Applications

Synthesis and Biological Evaluation

N-alkyl substituted urea derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Derivatives bearing a morpholine moiety showed better activities compared to those with a diethylamine moiety. Compounds with fluoro substituents exhibited potent antimicrobial activities against Gram-positive and Gram-negative bacteria as well as fungi (Zheng et al., 2010).

Pharmacophore Design and Anticancer Activity

A pharmacophore hybrid approach led to the design and synthesis of 4-piperazinylquinoline derivatives based on the urea/thiourea scaffold. These compounds were evaluated for their antiproliferative effects on human breast tumor cell lines. Among them, specific derivatives showed significantly improved antiproliferative activity, indicating their potential as lead compounds for developing effective and safe anticancer drugs (Viswas et al., 2019).

Antimicrobial Investigation

Piperidinyl thieno tetrahydroisoquinolines were synthesized and examined for their antibacterial and antifungal activities. These novel compounds demonstrated highly promising influences against pathogenic strains, highlighting their potential in addressing antimicrobial resistance (Zaki et al., 2021).

Discovery of Mutant EGFR Inhibitors

A series of 4-anilinoquinazolines with C-6 ureido and thioureido side chains were synthesized and evaluated as inhibitors of wild type and mutant EGFR. These compounds inhibited EGFR kinase wild type with low nanomolar IC50 values and displayed potent cytotoxic effects, underscoring their potential for treating cancers resistant to first-generation EGFR inhibitors (Mowafy et al., 2016).

properties

IUPAC Name

2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2/c1-15-5-4-12-29(13-15)21-18-6-2-3-7-19(18)22(32)30(28-21)14-20(31)27-17-10-8-16(9-11-17)23(24,25)26/h2-3,6-11,15H,4-5,12-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIQTRDFECPAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

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